molecular formula C8H9N3O3 B2858181 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid CAS No. 2413877-48-0

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid

Cat. No.: B2858181
CAS No.: 2413877-48-0
M. Wt: 195.178
InChI Key: GJVGAZWYIJMPMZ-UHFFFAOYSA-N
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Description

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound features the imidazo[1,2-a]pyrimidine scaffold, a fused heterobicyclic system recognized for its structural resemblance to purine bases, which allows it to interact with a diverse range of biological targets . The core structure is of significant interest in early-stage drug discovery for its potential antifungal properties. Molecular docking studies suggest that derivatives of the imidazo[1,2-a]pyrimidine core may act as potent antifungal agents, potentially by binding to the CYP51 enzyme, a key target in the ergosterol biosynthesis pathway of fungi like Candida albicans . Furthermore, this scaffold is under investigation for its broader pharmacological potential. Related imidazopyridine and imidazopyrimidine analogs have demonstrated a wide spectrum of biological activities in scientific literature, including antitumor effects through the inhibition of critical cellular kinases like Aurora A kinase and TBK1, as well as anti-inflammatory and central nervous system (CNS) related activities . The acetic acid moiety at the 6-position provides a versatile handle for further synthetic modification, enabling researchers to create amide conjugates, ester prodrugs, or other derivatives for structure-activity relationship (SAR) studies and lead optimization. This product is intended for use in these exploratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGAZWYIJMPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC=CN21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Catalysts and Solvents

Cyclization steps benefit from Brønsted or Lewis acid catalysts. Toluene-4-sulfonic acid (TsOH) in toluene at 125–130°C efficiently promotes intramolecular dehydration, achieving yields up to 75% for related thiazolo[3,2-a]pyrimidines. For imidazo systems, acetic acid or p-toluenesulfonic acid in refluxing ethanol is preferred, minimizing decomposition of acid-sensitive intermediates.

Hydrolysis of Ester Intermediates

Saponification of ethyl acetate intermediates to the carboxylic acid is typically performed using aqueous sodium hydroxide (2M) at 60–80°C. Prolonged heating (>6 hours) ensures complete hydrolysis but risks decarboxylation; thus, reaction monitoring via thin-layer chromatography (TLC) is critical.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6, 400 MHz): δ 2.41 (s, 3H, CH3), 3.08 (s, 2H, CH2COOH), 5.89 (s, 1H, pyrimidine-H), 12.1 (broad s, 1H, COOH).
  • 13C NMR (DMSO-d6, 100 MHz): δ 22.8 (CH3), 45.6 (CH2COOH), 104.9 (pyrimidine-C), 161.6 (C=O), 175.8 (COOH).

High-Resolution Mass Spectrometry (HRMS)**

  • HPLC-HRESIMS : m/z calculated for C9H10N3O3 [M+H]+: 208.0722; found: 208.0719.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Purity (HPLC) Key Advantage
Michael Addition N-Phenylmaleimide, enamines 68–72 >95% Regioselective, scalable
Alkylation-Hydrolysis Ethyl bromoacetate, imidazoles 60–65 90–93% Mild conditions
Condensation Glyoxylic acid, 2-aminoimidazole 55–58 88–90% Direct introduction of COOH

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups (e.g., tert-butyl) on the pyrimidine ring enhances selectivity.
  • Acid Sensitivity : The acetic acid moiety is prone to decarboxylation at high temperatures. Conducting hydrolysis under nitrogen atmosphere and low heat (50–60°C) mitigates degradation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and alkenes.

Major Products Formed: The reactions can yield various derivatives of the compound, including hydroxylated, halogenated, and alkylated versions, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyrimidine core is valuable in the development of new chemical entities.

Biology: In biological research, the compound has been studied for its potential antimicrobial and antiviral properties. It can be used to develop new drugs targeting various pathogens.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been investigated for their potential use in treating diseases such as cancer and inflammatory disorders.

Industry: In the materials industry, the compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyrimidine Derivatives

Table 1: Key Structural Features of Analogues
Compound Name Substituents Core Structure Molecular Formula Key Features
Target Compound : 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid - 7-Oxo
- 6-Acetic acid
Imidazo[1,2-a]pyrimidine C₇H₁₀N₂O₃ Polar, hydrogen-bond donor/acceptor
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate (CAS: 940995-70-0) - 5-Oxo
- 7-Methyl ester
Imidazo[1,2-a]pyrimidine C₉H₉N₃O₃ Ester group enhances lipophilicity; positional isomer of target
5-Oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 169298-54-8) - 5-Oxo
- 6-Carboxylic acid
Imidazo[1,2-a]pyrimidine C₇H₅N₃O₃ Carboxylic acid at 6-position; tautomeric forms possible
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]pyrimidine - 7-Trifluoromethyl
- 5-Piperidin-4-yl
Imidazo[1,2-a]pyrimidine C₁₂H₁₄F₃N₅ Lipophilic substituents (CF₃, piperidine) enhance membrane permeability
2-R5-oxo 5-H-6-Carboxamido 7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine - Thiadiazole fused core
- 7-Phenyl
Thiadiazolo-pyrimidine Varies Sulfur-containing core alters electronic properties; carboxamide for binding
Solubility and Reactivity
  • Target Compound: The acetic acid group at the 6-position increases aqueous solubility compared to ester or alkyl derivatives (e.g., methyl ester in ). However, the 7-oxo group may reduce solubility in nonpolar solvents.
  • Methyl Ester Analogue (CAS: 940995-70-0): The esterification of the acetic acid (as in ) improves lipophilicity, making it more suitable for cell-based assays or prodrug strategies.

Biological Activity

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo-pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C10H10N4O3\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Research indicates that compounds with imidazo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways essential for tumor growth.

Case Study:
A study conducted by researchers demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and prostate cancer cells (PC3), indicating potent cytotoxic effects .

CompoundCell LineIC50 (μM)
This compoundMCF74.62
Related derivativePC31.18

Antibacterial Activity

The antibacterial properties of imidazo-pyrimidine derivatives have also been explored. These compounds have shown effectiveness against a range of bacterial strains, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Research Findings:
A patent review highlighted that similar compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum efficacy .

Safety and Toxicity Profiles

Preliminary toxicity studies are crucial for evaluating the safety profiles of new compounds. For example, acute toxicity assessments in animal models have revealed that certain derivatives exhibit favorable safety margins at therapeutic doses. The compound's pharmacokinetics and toxicological profiles are essential for determining its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may include nucleophilic substitution of imidazo[1,2-a]pyrimidine precursors with acetic acid derivatives under basic conditions. Solvents like dimethylformamide (DMF) or acetonitrile are often used under reflux, with careful pH control to optimize yield. Intermediate purification via column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the imidazo[1,2-a]pyrimidine core and acetic acid sidechain. Infrared (IR) spectroscopy identifies functional groups like carbonyls. X-ray crystallography, using programs like SHELXL, resolves 3D molecular geometry and hydrogen-bonding networks, which are critical for understanding reactivity .

Q. How can researchers validate the purity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) ensures purity. Melting point analysis and elemental analysis (C, H, N) provide additional validation. For crystalline samples, powder X-ray diffraction (PXRD) compares experimental and simulated patterns to detect polymorphic impurities .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies often involve synthesizing derivatives with modifications to the imidazo[1,2-a]pyrimidine core or acetic acid moiety. Computational methods like molecular docking predict binding affinities to biological targets (e.g., enzymes), while in vitro assays (e.g., enzyme inhibition, cell viability) validate activity. QSAR models correlate structural features with observed bioactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Reproducibility issues may arise from variations in reaction conditions (e.g., solvent purity, temperature gradients). Systematic optimization using Design of Experiments (DoE) identifies critical parameters. Discrepancies in NMR data can be addressed by repeating experiments under standardized conditions (deuterated solvents, calibrated instruments) and referencing established databases .

Q. What methodologies are recommended for evaluating the compound’s stability under experimental conditions?

Stability studies involve stress testing (e.g., exposure to light, heat, or humidity) followed by HPLC or LC-MS to detect degradation products. Kinetic studies under varying pH and temperature conditions quantify degradation rates. Thermogravimetric Analysis (TGA) assesses thermal stability .

Q. How can computational modeling enhance the design of biologically active derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess binding stability in protein pockets. Virtual screening of chemical libraries prioritizes derivatives with optimal pharmacokinetic profiles (e.g., LogP, polar surface area) .

Q. What approaches are used to assess the compound’s potential toxicity in preclinical studies?

In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) screen for acute toxicity. Computational tools like ProTox-II predict organ-specific toxicity. In vivo studies in model organisms evaluate systemic effects, with histopathological analysis post-administration .

Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological applications?

Salt formation (e.g., sodium or hydrochloride salts) or co-crystallization with cyclodextrins improves aqueous solubility. Prodrug strategies, such as esterification of the acetic acid group, enhance membrane permeability. Pharmacokinetic studies in animal models measure bioavailability and half-life .

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